An In-depth Technical Guide to Methyl Thiazole-2-carboxylate: Structure, Properties, and Applications
An In-depth Technical Guide to Methyl Thiazole-2-carboxylate: Structure, Properties, and Applications
Introduction
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1][2] This five-membered aromatic ring containing both sulfur and nitrogen atoms offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that makes it an ideal building block for designing targeted molecules. Within this important class of compounds, Methyl Thiazole-2-carboxylate serves as a fundamental and versatile intermediate. Its ester functionality at the 2-position provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of more complex derivatives for drug discovery, agrochemicals, and dye manufacturing.[3][4] This guide offers a comprehensive technical overview of methyl thiazole-2-carboxylate, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and applications for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structural foundation of methyl thiazole-2-carboxylate consists of a planar, five-membered thiazole ring with a methyl ester group attached at the C2 position. This arrangement dictates its chemical behavior and physical characteristics.
Chemical Structure
The IUPAC name for this compound is methyl 1,3-thiazole-2-carboxylate.[5] Its molecular formula is C₅H₅NO₂S.[5][6]
Caption: Generalized Hantzsch synthesis for methyl thiazole-2-carboxylate.
Sample Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for thiazole synthesis. [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in ethanol.
-
Addition of Reagent: Slowly add methyl bromopyruvate (1.0 equivalent) to the solution at room temperature. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [7]4. Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure methyl thiazole-2-carboxylate.
Key Reactivity
The primary sites of reactivity are the ester group and the thiazole ring itself.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This carboxylic acid is a key intermediate for further modifications, such as amide bond formation.
-
Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a diverse library of thiazole-2-carboxamides, which are frequently explored in drug discovery. [1]* Ring Functionalization: While the thiazole ring is aromatic, it can undergo electrophilic substitution, although this is less common than reactions involving the ester functionality.
Applications in Research and Development
The utility of methyl thiazole-2-carboxylate stems from its role as a versatile building block for synthesizing molecules with significant biological activity.
Pharmaceutical and Medicinal Chemistry
The thiazole nucleus is a key component in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the non-steroidal anti-inflammatory drug Meloxicam. [2]Derivatives of thiazole carboxylates are extensively investigated for a range of therapeutic applications:
-
Anticancer Agents: Thiazole-based compounds are prominent in oncology research. For instance, Dasatinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia, contains a related thiazole moiety. [3]Researchers actively design and synthesize novel thiazole carboxamide derivatives as inhibitors of targets like c-Met kinase. [1][8]* Antimicrobial Agents: The thiazole scaffold is explored for developing new antibacterial and antifungal drugs to combat multidrug-resistant pathogens. [9][10]* Anti-inflammatory Activity: Thiazole derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of enzymes like cyclooxygenase (COX). [2]* Antitubercular Agents: The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new drugs against Mycobacterium tuberculosis. [11][12]
Agrochemicals
Beyond pharmaceuticals, thiazole derivatives are used in the formulation of modern agrochemicals, including pesticides and herbicides, contributing to crop protection. [3][13]
Caption: Workflow from synthesis to lead compound development.
Safety and Handling
Methyl thiazole-2-carboxylate is classified as a hazardous substance and requires careful handling in a laboratory setting. [5][6]
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. [5][6]* Skin Irritation (Category 2): H315 - Causes skin irritation. [5][6]* Eye Irritation (Category 2): H319 - Causes serious eye irritation. [5][6]* Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation. [5][6]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [6]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [14]Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. [14][15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [14][16]* First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [6][14] * If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [6] * If Inhaled: Remove person to fresh air and keep comfortable for breathing. [6][14] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [6]
-
Conclusion
Methyl thiazole-2-carboxylate is more than a simple chemical reagent; it is a strategic starting material for innovation in the life sciences and beyond. Its straightforward synthesis and versatile reactivity make it an invaluable tool for chemists. The proven success of the thiazole scaffold in numerous approved drugs ensures that this compound and its derivatives will continue to be a focus of intensive research, particularly in the quest for novel therapeutics to address pressing global health challenges such as cancer and infectious diseases. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any scientist looking to harness its full potential.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7567660, Methyl thiazole-2-carboxylate. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Retrieved from [Link]
- Google Patents. (1999). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
-
Taylor & Francis Online. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
U.S. Plastic Corp. (2021, November 25). Material Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2009, May). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
ResearchGate. (2020, August 6). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Methyl thiazole-2-carboxylate | C5H5NO2S | CID 7567660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.be [fishersci.be]
- 7. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. echemi.com [echemi.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. asset.conrad.com [asset.conrad.com]
